2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid
Description
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid (CAS 1378259-99-4) is a quinoline derivative featuring a methyl group at position 4, a trifluoromethyl (-CF₃) group at position 2, and an acetic acid moiety at position 2. Its molecular formula is C₁₃H₁₀F₃NO₂, with a molecular weight of 269.22 g/mol and a purity of 97% . This compound serves as a versatile building block in medicinal chemistry, particularly in drug discovery targeting heterocyclic frameworks. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetic acid unit provides a handle for further functionalization .
Properties
Molecular Formula |
C13H10F3NO2 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO2/c1-7-8-4-2-3-5-10(8)17-12(13(14,15)16)9(7)6-11(18)19/h2-5H,6H2,1H3,(H,18,19) |
InChI Key |
ZAQSDASWRAURHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid typically involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can then be brominated to yield 4-bromo-2-(trifluoromethyl)quinolines, which are further reacted with acetic acid derivatives to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often use metal-free catalysts and green solvents to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Scientific Research Applications
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid is used in a variety of scientific research applications.
Chemistry It is used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology It has been studied for its potential as an enzyme inhibitor, and its antibacterial, antineoplastic, and antiviral activities.
Medicine It is investigated for potential use in developing new drugs for treating various diseases, including cancer and infectious diseases. In particular, (5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid has undergone clinical trials and has been proven effective in treating allergic rhinitis and asthma, especially eosinophilic asthma and atopic asthma .
Industry It is used in developing new materials, such as liquid crystals and dyes.
Potential Applications
This compound has several potential applications:
- Pharmaceutical development as a lead compound
- Agrochemical research
- Material science
Interaction studies involving this compound focus on its binding affinity to specific biological targets. Key areas of research include:
- Evaluating its inhibitory effect on enzymes
- Assessing its cytotoxicity in cancer cells
- Examining its antiviral properties
These studies are essential for assessing the safety and efficacy of the compound in clinical settings.
Structural Comparison
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylquinoline | Contains a methyl group at position 4 | Lacks trifluoromethyl substitution |
| 2-(4-Oxoquinolinyl)acetic acid | Similar quinoline core structure | Different functional groups |
| 7-Fluoroquinoline derivatives | Fluorine substitution instead of trifluoromethyl | Varying biological activity profiles |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelating properties |
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing substituents:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid | -CH₃ (4), -CF₃ (2), -CH₂COOH (3) | C₁₃H₁₀F₃NO₂ | 269.22 | 1378259-99-4 |
| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | Furo[3,2-h]quinoline core, -OCH₃ (aryl) | C₂₀H₁₅NO₄ | 333.34 | Not provided |
| 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride | -CH₃ (4), -Ph (2), -CH₂COOH (3) | C₁₈H₁₆ClNO₂ | 313.78 | 1170229-53-4 |
| 2-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)thio)acetic acid | -CH₃ (2), -CF₃ (7), -S-CH₂COOH (4) | C₁₃H₁₀F₃NO₂S | 301.28 | 1208785-74-3 |
Key Observations :
- Trifluoromethyl vs.
- Thioether Linkage : The thioacetic acid derivative (CAS 1208785-74-3) introduces a sulfur atom, which may influence redox properties and bioavailability .
Target Compound (CAS 1378259-99-4):
For example:
- Furoquinoline Analog: Synthesized via a telescoped MCR of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN), followed by acetic acid reflux. Yield: 68% .
- Mechanistic Pathway : Base-catalyzed condensation forms an aroylmethylene intermediate, which cyclizes under acidic conditions to yield the fused furan ring .
Comparison :
- Atom Economy: The MCR approach for furoquinoline derivatives demonstrates high atom economy and scalability .
Physicochemical Properties
Notes:
- The furoquinoline analog’s higher melting point (271–272°C) reflects its crystalline, fused-ring structure .
- The hydrochloride salt of the 2-phenyl derivative enhances water solubility, a common strategy for carboxylic acids .
Biological Activity
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and stability, which are critical for biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 283.24 g/mol. Its structure includes a quinoline moiety, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition against viruses such as Enterovirus D68 (EV-D68). For instance, modifications at the trifluoromethyl position have been shown to enhance antiviral potency, with selectivity indices indicating favorable therapeutic windows .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. A study evaluating various quinoline-based compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced activity against drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggested that the presence of electron-withdrawing groups like trifluoromethyl significantly contributes to their efficacy .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain analogs demonstrated significant cytotoxic effects in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in viral replication and cancer cell metabolism. The interaction with targets such as dihydroorotate dehydrogenase (DHODH) has been documented, indicating a pathway for growth inhibition in cancer cells .
- Signal Transduction Modulation : Some studies suggest that these compounds may interfere with signaling pathways critical for cell survival and proliferation, such as mTOR pathways, thereby exerting their effects on cancer cells .
- Antimicrobial Mechanisms : The ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes is a common feature among antimicrobial agents derived from quinoline structures .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
